HOMO-LUMO Band Gap Reduction Relative to Naphtho[1,2-b]thiophene
Pyreno(1,2-b)thiophene exhibits a narrower HOMO-LUMO band gap (~2.1–2.5 eV) compared to the smaller fused analog naphtho[1,2-b]thiophene (~2.8 eV) . This reduction in the frontier orbital energy separation indicates enhanced π-electron delocalization across the extended pyrene framework, which directly lowers the energy barrier for charge carrier generation and thermal excitation . For organic semiconductor applications, a narrower band gap correlates with increased intrinsic conductivity, lower optical absorption onset energy, and improved alignment with common electrode work functions .
| Evidence Dimension | HOMO-LUMO Band Gap (E_g, eV) |
|---|---|
| Target Compound Data | ~2.1–2.5 eV |
| Comparator Or Baseline | Naphtho[1,2-b]thiophene: ~2.8 eV |
| Quantified Difference | ΔE_g ≈ −0.3 to −0.7 eV (narrower by 11–25%) |
| Conditions | DFT calculations with optimized geometries; referenced comparison of pyreno- versus naphtho-fused thiophene systems |
Why This Matters
For procurement decisions in organic electronics research, a narrower band gap translates to lower charge injection barriers and enhanced semiconductor performance without requiring additional molecular engineering steps.
